2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole
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Description
The compound is a derivative of cyclopenta[c]pyrrole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a cyclopenta[c]pyrrole ring, which is a five-membered ring with one nitrogen atom and a six-membered pyrrole ring fused together .Chemical Reactions Analysis
As a heterocyclic compound, it might undergo reactions typical for pyrroles, which can involve electrophilic substitution at the carbon atoms of the pyrrole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general properties of pyrrole derivatives include moderate to high polarity, the ability to form hydrogen bonds, and stability under normal conditions .Scientific Research Applications
Synthesis and Biological Activity
Oxadiazole and triazole containing heterocyclic compounds have garnered attention for their diverse biological activities. The synthesis of novel oxadiazolyl pyrrolo triazole diones demonstrates significant anti-protozoal and cytotoxic activities, showcasing the potential of oxadiazole derivatives in therapeutic applications against protozoal infections and cancer (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antibacterial Activity
Oxadiazole thioether derivatives have been designed and synthesized, revealing good antibacterial activities against various pathogens. These compounds, through a detailed bioassay, demonstrated superior inhibitory effects, suggesting their potential as novel antibacterial agents (Song et al., 2017).
Antimycobacterial Agents
Research into pyrrole analogs, including oxadiazoles, has shown promising results against tuberculosis. The antimicrobial and antimycobacterial activities of these compounds, along with their non-cytotoxic concentrations, highlight their potential in treating mycobacterial infections (Joshi et al., 2017).
Anticancer Evaluation
The exploration of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases for their anticancer activity has identified several compounds with significant cytotoxicity against various human cancer cell lines. This research underscores the potential of oxadiazole derivatives in the development of new anticancer drugs (Abdo & Kamel, 2015).
Synthetic Methodologies
Innovations in synthetic methodologies for oxadiazole derivatives have broadened the scope of their applications. For instance, the regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and thiadiazole derivatives showcases advanced techniques in producing diverse heterocyclic compounds that could have various scientific and medicinal applications (Yang et al., 2013).
Properties
IUPAC Name |
2-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-12-13-9(14-7)10-4-2-3-8(10)5-11-6-10/h8,11H,2-6H2,1H3/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJIYNUXEREVJY-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C23CCCC2CNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)[C@]23CCC[C@H]2CNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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